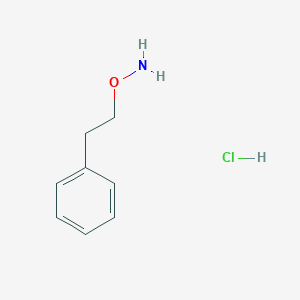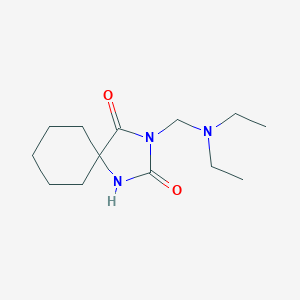
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, also known as DDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DDM is a spirocyclic compound that contains a diazepine ring and a lactam ring, and it has been found to exhibit interesting biological properties.
Wirkmechanismus
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the activity of various cancer cell lines, which may be due to its ability to induce apoptosis in these cells.
Biochemische Und Physiologische Effekte
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit various biochemical and physiological effects in the body. In vitro studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus. In vivo studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has several advantages and limitations for lab experiments. One of the advantages is that it is a synthetic compound that can be easily synthesized in the lab with good purity. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also exhibits interesting biological properties, which make it a promising candidate for various applications. However, one of the limitations is that 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- also has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-. One direction is to further investigate its mechanism of action and identify the specific enzymes and receptors that it targets. This information can be used to design more effective drugs that target these specific enzymes and receptors. Another direction is to investigate the potential applications of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- in other fields, such as materials science and nanotechnology. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-'s spirocyclic structure makes it a promising candidate for various applications in these fields. Finally, more research is needed to investigate the safety and toxicity of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)-, as well as its pharmacokinetics and pharmacodynamics, in order to determine its potential as a therapeutic agent.
Synthesemethoden
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- can be synthesized through a multi-step process that involves the reaction of 2,4-pentanedione with hydrazine hydrate to form 1,3-diketone, which is then reacted with ethylene diamine to form the spirocyclic compound. This synthesis method has been optimized to produce high yields of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- with good purity.
Wissenschaftliche Forschungsanwendungen
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has been found to exhibit anticancer, antiviral, and antibacterial properties. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- has also been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
15089-99-3 |
|---|---|
Produktname |
1,3-Diazaspiro(4.5)decane-2,4-dione, 3-((diethylamino)methyl)- |
Molekularformel |
C13H23N3O2 |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
3-(diethylaminomethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C13H23N3O2/c1-3-15(4-2)10-16-11(17)13(14-12(16)18)8-6-5-7-9-13/h3-10H2,1-2H3,(H,14,18) |
InChI-Schlüssel |
MUALGSHTPBHVEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
Kanonische SMILES |
CCN(CC)CN1C(=O)C2(CCCCC2)NC1=O |
Andere CAS-Nummern |
15089-99-3 |
Synonyme |
3-[(Diethylamino)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



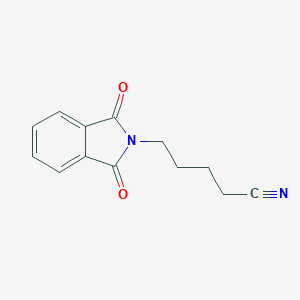
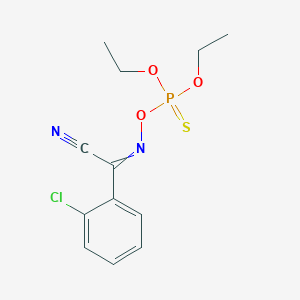
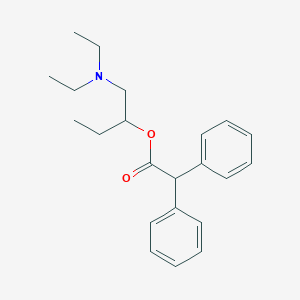

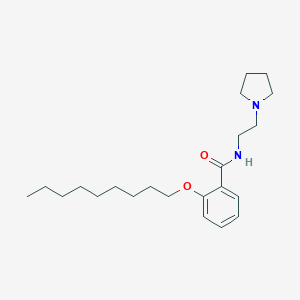
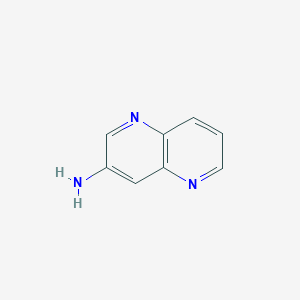
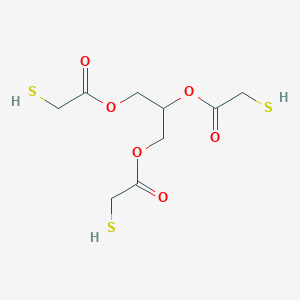
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
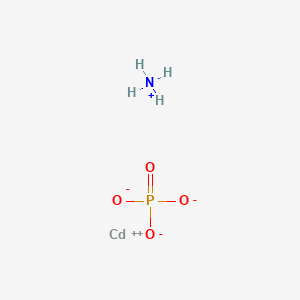
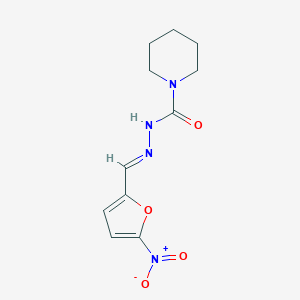
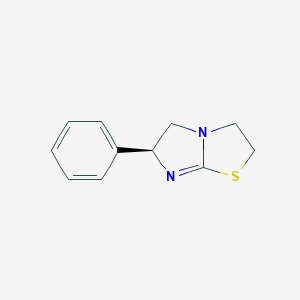
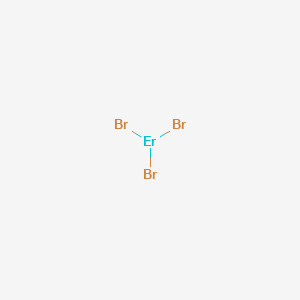
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
